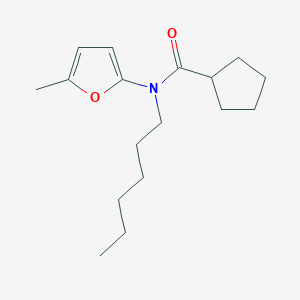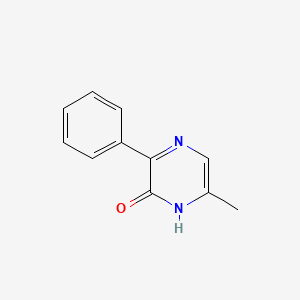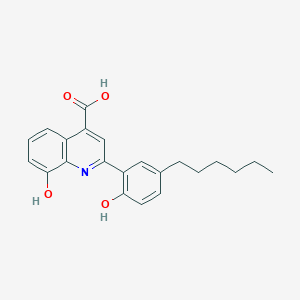![molecular formula C7H4N4 B12897742 Imidazo[1,2-A]pyrrolo[3,2-D]imidazole CAS No. 676999-16-9](/img/structure/B12897742.png)
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring structure, which combines imidazole and pyrrole moieties, resulting in unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrrolo[3,2-D]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole-2-carboxylic acid with amines and carbonyl diimidazole . Another approach involves the Rh(III)- and Pd(0)-catalyzed C2-H functionalization of pyrroles with alkynes, alkenes, and diazo compounds . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors. These methods allow for the efficient and consistent production of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-A]pyrrolo[3,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyrrole rings.
Applications De Recherche Scientifique
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Imidazo[1,2-A]pyrrolo[3,2-D]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in disease pathways, such as those related to tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyrrolo[3,2-D]imidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its applications in drug development and organic synthesis.
Imidazo[1,2-a]pyrazine: Used as a versatile scaffold in drug development.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine: Noted for its unique optical properties and potential in bioimaging applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields.
Propriétés
Numéro CAS |
676999-16-9 |
|---|---|
Formule moléculaire |
C7H4N4 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
1,3,7,9-tetrazatricyclo[6.3.0.02,6]undeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C7H4N4/c1-2-8-6-5(1)10-7-9-3-4-11(6)7/h1-4H |
Clé InChI |
NQSOBLZDNGWQCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C1=NC3=NC=CN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)



![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
